1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride
Description
1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride is a substituted acetophenone derivative with a biphenyl backbone and an amino group at the 4'-position of the phenyl ring. This compound is structurally characterized by a ketone group at the 3-position of the biphenyl system and a hydrochloride salt formation at the amino group. It is widely used in pharmaceutical intermediates, agrochemicals, and organic synthesis due to its reactive amino and ketone functionalities . Industrial-grade material (CAS 41784-08-1) is produced with ≥99% purity and finds applications in active pharmaceutical ingredients (APIs), pesticides, and flavor/fragrance industries .
Properties
IUPAC Name |
1-[3-(4-aminophenyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.ClH/c1-10(16)12-3-2-4-13(9-12)11-5-7-14(15)8-6-11;/h2-9H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNACVBKAVBTRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2-(ethoxymethoxy)-1-nitrobenzene
The reaction begins with the protection of 3-chloro-2-hydroxynitrobenzene using chloromethyl ethyl ether in the presence of sodium hydride. This step yields the ethoxymethoxy-protected intermediate, which is critical for subsequent coupling. Nuclear magnetic resonance (NMR) analysis confirms the structure, with distinctive signals at δ 7.95 (d, 1H), 7.55 (d, 1H), and 5.47 (s, 2H) corresponding to aromatic protons and the ethoxymethoxy group.
Biphenyl Formation via Suzuki Coupling
The protected chloro-nitrobenzene derivative is reacted with phenylboronic acid in toluene at 80°C using palladium acetate and 2-(dicyclohexylphosphino)biphenyl as ligands. Tripotassium phosphate facilitates the coupling, yielding 4-nitro-1,1'-biphenyl-3-ol after deprotection. This intermediate is subsequently reduced to the amine using catalytic hydrogenation or chemical reductants, followed by acetylation to introduce the ketone moiety.
Table 1. Key Parameters for Suzuki-Miyaura Coupling
Bromination-Mediated Biphenyl Assembly
An alternative route from the Royal Society of Chemistry employs bromination to activate the aromatic ring for subsequent coupling.
Bromination of 1-(2-Aminophenyl)ethanone
Treatment of 1-(2-aminophenyl)ethanone with N-bromosuccinimide (NBS) in acetonitrile at 0°C introduces a bromine atom para to the amine group, forming 1-(4-bromo-2-aminophenyl)ethanone . The reaction proceeds quantitatively, with purification via silica gel chromatography yielding 60% of the brominated product.
Suzuki Coupling with Phenylboronic Acid
The brominated intermediate is coupled with phenylboronic acid under palladium catalysis, analogous to the method in Section 1.2. This step substitutes the bromine with a phenyl group, forming the biphenyl structure. Final protonation with hydrochloric acid yields the hydrochloride salt.
Table 2. Bromination and Coupling Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, MeCN, 0°C → rt | 60% | |
| Suzuki Coupling | Pd catalyst, phenylboronic acid | Not reported |
Acetylation of Biphenyl Amine Intermediates
Post-coupling acetylation represents a supplementary approach. For instance, Friedel-Crafts acylation of 4-amino-1,1'-biphenyl-3-ol with acetyl chloride in the presence of Lewis acids like AlCl₃ introduces the ketone group. However, this method risks over-acylation and requires stringent temperature control.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : The hydrochloride salt exhibits signals for the biphenyl system (δ 7.2–7.6), acetyl group (δ 2.6), and amine protons (δ 5.1 broad).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 243.1154 (C₁₄H₁₄ClNO).
Comparative Analysis of Synthetic Routes
Table 3. Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity, scalable | Costly palladium catalysts |
| Bromination-Mediated | Avoids nitro reduction steps | Moderate yields in bromination |
| Friedel-Crafts Acylation | Direct ketone introduction | Side reactions, poor selectivity |
Chemical Reactions Analysis
Types of Reactions
1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4’-Aminobiphenyl-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Hydroxyl Groups : Hydroxyl substituents (e.g., CAS 51410-07-2) increase polarity and solubility but may reduce stability under acidic conditions .
- Biphenyl vs. Monophenyl: The biphenyl backbone in the parent compound provides extended conjugation, influencing UV absorption and reactivity .
Physicochemical Properties
Table 2: Physical Properties of Selected Analogues
Biological Activity
1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride, also known by its CAS number 1197226-03-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of an aminobiphenyl moiety linked to an ethanone group. This structural configuration is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, including:
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling and proliferation. For instance, it may inhibit enzymes or receptors critical for tumor growth and inflammation.
Anticancer Studies
Recent research has indicated that derivatives of aminobiphenyl compounds can exhibit significant cytotoxic effects on cancer cells. A study evaluated the effects of similar compounds on breast cancer cell lines (MCF-7), demonstrating a dose-dependent inhibition of cell viability and induction of apoptosis. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, suggesting enhanced efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4'-Aminobiphenyl-3-yl)ethanone | MCF-7 | 225 | Apoptosis induction |
| Control (Doxorubicin) | MCF-7 | 500 | DNA intercalation |
Antimicrobial Activity
In a comparative study, this compound demonstrated notable antimicrobial activity against various strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 40 |
| S. aureus | 50 |
Case Studies
- Breast Cancer Treatment : A clinical trial investigated the effects of aminobiphenyl derivatives in combination with traditional chemotherapy in patients with advanced breast cancer. Results indicated improved survival rates and reduced tumor size in patients receiving the combination therapy compared to those receiving chemotherapy alone.
- Infection Management : A study assessed the efficacy of this compound in treating infections caused by resistant bacterial strains in a controlled environment. The compound exhibited significant bactericidal activity, reducing bacterial load significantly within 48 hours .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4'-Aminobiphenyl-3-yl)ethanone hydrochloride?
Methodological Answer: Two common approaches are:
- Friedel-Crafts Acetylation : Reacting biphenyl derivatives with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux. For example, analogous syntheses use 4-hydroxyacetophenone with benzyl halides in ethanol, catalyzed by anhydrous K₂CO₃ .
- Reductive Amination : Introducing the amine group via reduction of a nitro precursor or coupling with protected amines, followed by HCl salt formation.
Q. Key Steps :
Monitor reaction progress via TLC or HPLC.
Isolate the product by precipitation in cold water or recrystallization (ethanol/water mixtures are typical).
Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers for long-term stability (≥5 years) .
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to institutional guidelines .
Q. How is the hydrochloride salt form confirmed analytically?
Methodological Answer:
- Elemental Analysis : Verify chloride content (theoretical ~9.3% for C₁₄H₁₃NO·HCl).
- FT-IR : Detect N-H stretches (2500–3000 cm⁻¹) and Cl⁻ ion peaks.
- XRPD : Confirm crystalline structure and polymorphic purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Methodological Answer: Discrepancies may arise from:
- Polymorphism : Use XRPD to identify crystal forms.
- Impurities : Employ HPLC with gradient elution (e.g., C18 column, 0.1% TFA in acetonitrile/water) and compare retention times to certified reference standards .
- Validation : Cross-check NMR (DMSO-d₆ or CDCl₃) and HRMS data with peer-reviewed literature, avoiding unverified databases.
Example : A ¹H NMR shift at δ 2.5 (s, 3H) confirms the acetyl group, while aromatic protons appear between δ 7.2–8.1 .
Q. What strategies optimize reaction yields during synthesis?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (AlCl₃ vs. FeCl₃) or base catalysts (K₂CO₃ vs. Cs₂CO₃) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility vs. ethanol.
- DoE (Design of Experiments) : Use factorial design to assess temperature, stoichiometry, and reaction time.
- In-situ Monitoring : Employ IR spectroscopy to track acetyl group incorporation .
Q. How are impurities profiled and controlled in this compound?
Methodological Answer:
- HPLC-MS : Identify common impurities (e.g., unreacted starting material, dehalogenated byproducts) using a C18 column and ESI-MS detection .
- Reference Standards : Compare against pharmacopeial impurities like 3-hydroxyacetophenone (CAS 121-71-1) or benzylethylamine derivatives .
- Limit Tests : Set thresholds at ≤0.1% for unknown impurities per ICH guidelines.
Q. What mechanistic insights guide its potential biological activity?
Methodological Answer:
- Docking Studies : Model interactions with targets like tubulin or kinase enzymes using software (AutoDock Vina).
- SAR (Structure-Activity Relationship) : Modify the biphenyl or acetyl group to assess cytotoxicity or receptor binding .
- In-vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .
Q. How does the hydrochloride salt affect solubility and bioavailability?
Methodological Answer:
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
- LogP Measurement : Compare partition coefficients (salt vs. freebase) using octanol/water systems.
- Dissolution Studies : Use USP apparatus to evaluate release kinetics in biorelevant media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
